molecular formula C7H9N3O4 B1634300 methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate CAS No. 25023-24-9

methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B1634300
CAS No.: 25023-24-9
M. Wt: 199.16 g/mol
InChI Key: UBPSDJINTHTAGK-UHFFFAOYSA-N
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Description

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 2-position of the imidazole ring, with an acetate ester group attached to the nitrogen at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a nitrating agent to introduce the nitro group at the 4-position. This is followed by esterification with methyl chloroacetate to form the final product. The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like sulfuric acid to facilitate the nitration and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-methyl-4-amino-1H-imidazole derivatives.

    Substitution: Formation of 2-methyl-4-nitro-1H-imidazole-1-acetic acid.

Scientific Research Applications

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitroimidazole
  • 2-Methyl-5-nitroimidazole
  • 4-Nitro-2-methylimidazole

Uniqueness

Methyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate is unique due to the presence of the acetate ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The specific substitution pattern on the imidazole ring also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-8-6(10(12)13)3-9(5)4-7(11)14-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSDJINTHTAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247239
Record name Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25023-24-9
Record name Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25023-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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